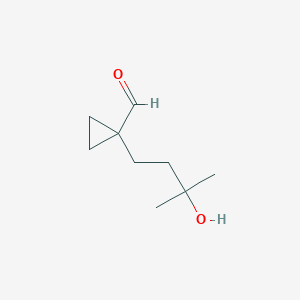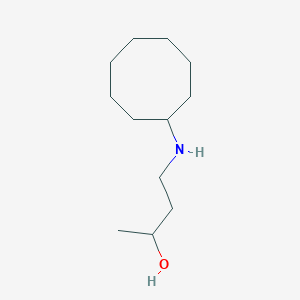
1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a fluorinated benzazepine derivative with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Amino-8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one
- 1-(5-Amino-8-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one
- 1-(5-Amino-8-iodo-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one
Uniqueness
The presence of a fluorine atom in 1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its halogenated analogs .
Properties
Molecular Formula |
C12H15FN2O |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
1-(5-amino-8-fluoro-1,3,4,5-tetrahydro-2-benzazepin-2-yl)ethanone |
InChI |
InChI=1S/C12H15FN2O/c1-8(16)15-5-4-12(14)11-3-2-10(13)6-9(11)7-15/h2-3,6,12H,4-5,7,14H2,1H3 |
InChI Key |
FQGMSZLBARVVOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(C2=C(C1)C=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B13286409.png)



![3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13286441.png)



![[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13286472.png)

